Ethyl 4-hydroxy-1-(4-methoxyphenyl)-2-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-hydroxy-1-(4-methoxyphenyl)-2-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate is a synthetic organic compound. It is a derivative of nicotinic acid, which is known for its role in the human body as a form of vitamin B3. This compound is characterized by its unique chemical structure, which includes a methoxyphenyl group and an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-hydroxy-1-(4-methoxyphenyl)-2-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate typically involves multi-step organic reactions. The starting materials often include nicotinic acid and p-methoxyphenyl derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential effects on cellular processes. Its structural similarity to nicotinic acid suggests it may interact with similar biological pathways.
Medicine
In medicine, derivatives of nicotinic acid are known for their potential therapeutic effects. This compound may be investigated for its potential use in treating conditions related to vitamin B3 deficiency or other metabolic disorders.
Industry
In industry, this compound may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique properties make it suitable for various applications.
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-1-(4-methoxyphenyl)-2-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate likely involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins involved in metabolic pathways. The exact pathways and targets would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Nicotinic acid: A form of vitamin B3 with well-known biological functions.
Ethyl nicotinate: An ester derivative of nicotinic acid with similar chemical properties.
Methoxyphenyl derivatives: Compounds containing the methoxyphenyl group, which may have similar chemical reactivity.
Uniqueness
The uniqueness of Ethyl 4-hydroxy-1-(4-methoxyphenyl)-2-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate lies in its specific combination of functional groups. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
1159-49-5 |
---|---|
Molecular Formula |
C16H17NO5 |
Molecular Weight |
303.314 |
IUPAC Name |
ethyl 4-hydroxy-1-(4-methoxyphenyl)-2-methyl-6-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C16H17NO5/c1-4-22-16(20)15-10(2)17(14(19)9-13(15)18)11-5-7-12(21-3)8-6-11/h5-9,18H,4H2,1-3H3 |
InChI Key |
KITGERKHVWHYBL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C(=O)C=C1O)C2=CC=C(C=C2)OC)C |
Synonyms |
1,6-Dihydro-4-hydroxy-1-(4-methoxyphenyl)-2-methyl-6-(oxo)nicotinic acid ethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.